4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic organic compound that features a morpholine ring, a benzoyl group, a thiazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Intermediate: Reacting 4-morpholinobenzoic acid with a suitable activating agent (e.g., thionyl chloride) to form 4-morpholinobenzoyl chloride.
Thiazole Ring Formation: Synthesizing the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone.
Piperazine Ring Formation: Reacting the thiazole intermediate with piperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic substitution reactions might occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as a pharmacologically active agent.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazine
- 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperidin-2-one
Uniqueness
The uniqueness of 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(4-morpholin-4-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16-13-21(6-7-22(16)18-19-5-12-26-18)17(24)14-1-3-15(4-2-14)20-8-10-25-11-9-20/h1-5,12H,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDTXUBSFIBCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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